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molecular formula C4H5N3OS B8447708 1,3-Thiazole-5-amidoxime

1,3-Thiazole-5-amidoxime

Cat. No. B8447708
M. Wt: 143.17 g/mol
InChI Key: IGFMLVGRROSADX-UHFFFAOYSA-N
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Patent
US08962658B2

Procedure details

Hydroxylamine hydrochloride (3.07 g, 44 mmol) was added to a solution of 1,3-thiazole-5-carbaldehyde (5 g, 44 mmol) and pyridine (3.7 mL) in DCM (25 mL). The reaction mixture was stirred overnight at room temperature and then washed once with water. The product was recovered by filtration to give 5.23 g of 1,3-thiazole-5-carbaldehyde oxime (yield 92%). 1,3-thiazole-5-carbaldehyde oxime (2.5 g, 19.5 mmol, 1 equiv) was dissolved in 12 mL of dioxane and then TEA (6.8 mL, 2.5 equiv) was added. The reaction mixture was cooled to 0° C. and then trifluoroacetic anhydride (3.0 mL, 1.1 equiv) was added dropwise to the reaction. The solution was stirred overnight at room temperature and then 1.1 equivalent of trifluoroacetic anhydride was added to complete the reaction. The solution was stirred overnight at room temperature and then evaporated. The residue was dissolved in DCM and then washed five times with water. The organic layer was dried over MgSO4 and then evaporated under reduced pressure to give 1.25 g of 1,3-thiazole-5-carbonitrile (Yield 58%). 1,3-thiazole-5-carbonitrile (1 g, 9.08 mmol, 1 equiv), hydroxylamine hydrochloride (0.95 g, 1.5 equiv) and DIEA (2.5 mL, 1.6 equiv) were mixed in absolute EtOH (30 mL). The reaction mixture was refluxed 5 h and then the solvent was evaporated under reduced pressure. The residue was dissolved in AcOEt, washed twice with water and once with brine. The organic layer was dried over MgSO4 and then evaporated under reduced pressure to give 940 mg of 1,3-thiazole-5-amidoxime (yield 72%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]#[N:7])=[CH:4][N:3]=[CH:2]1.Cl.[NH2:9][OH:10].CCN(C(C)C)C(C)C>CCO>[S:1]1[C:5]([C:6](=[N:9][OH:10])[NH2:7])=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=NC=C1C#N
Name
Quantity
0.95 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C=NC=C1C(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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